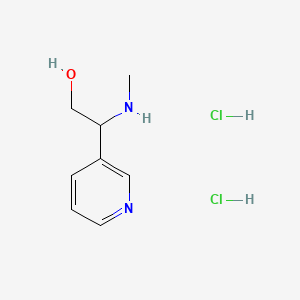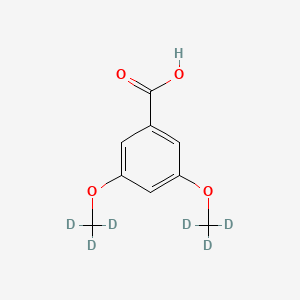![molecular formula C12H21NO4 B13458075 methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458075.png)
methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate typically involves the protection of an amino acid with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate involves its ability to act as a protecting group for amino acids. The Boc group prevents unwanted reactions at the amino site during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.
類似化合物との比較
Similar Compounds
- Methyl (4R)-4-{[(benzyloxy)carbonyl]amino}-2-methylidenepentanoate
- Methyl (4R)-4-{[(fluorenylmethoxy)carbonyl]amino}-2-methylidenepentanoate
Uniqueness
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
methyl (4R)-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C12H21NO4/c1-8(10(14)16-6)7-9(2)13-11(15)17-12(3,4)5/h9H,1,7H2,2-6H3,(H,13,15)/t9-/m1/s1 |
InChIキー |
UMXLUHHYMUXZLV-SECBINFHSA-N |
異性体SMILES |
C[C@H](CC(=C)C(=O)OC)NC(=O)OC(C)(C)C |
正規SMILES |
CC(CC(=C)C(=O)OC)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



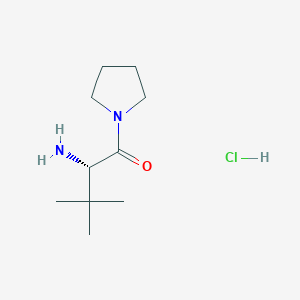
amine hydrochloride](/img/structure/B13458007.png)
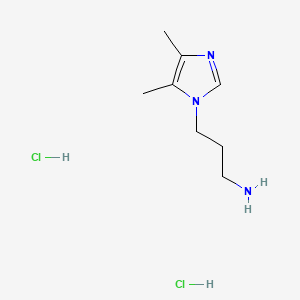
![1-Bromo-3-[(difluoromethoxy)methyl]benzene](/img/structure/B13458015.png)
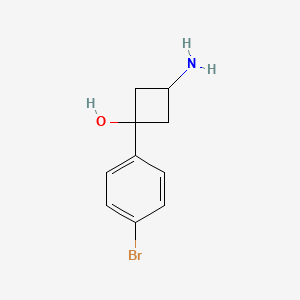
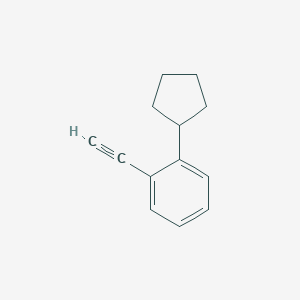
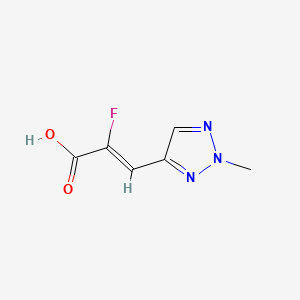
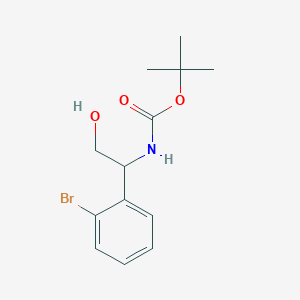
![3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458046.png)
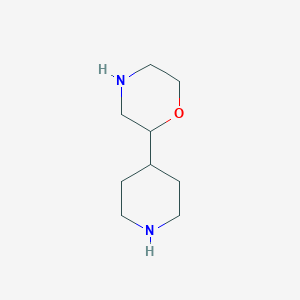
![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
